molecular formula C12H8ClNO2 B11873825 2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione CAS No. 6277-28-7

2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione

Cat. No.: B11873825
CAS No.: 6277-28-7
M. Wt: 233.65 g/mol
InChI Key: CENRWQNKDFNADP-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione is a compound that features both aziridine and naphthoquinone moieties Aziridines are three-membered nitrogen-containing cyclic molecules known for their ring strain and reactivity, while naphthoquinones are aromatic compounds with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione typically involves the reaction of 3-chloronaphthalene-1,4-dione with aziridine. The reaction is usually carried out under basic conditions to facilitate the nucleophilic attack of aziridine on the naphthoquinone. Common bases used include sodium hydroxide or potassium carbonate. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimizations for scale-up. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The naphthoquinone moiety can be further oxidized to form more complex quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: More complex quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as an anticancer agent due to the presence of the aziridine moiety, which can alkylate DNA.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

    Industry: Utilized in the development of new materials with unique properties, such as antimicrobial coatings or advanced polymers.

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring is highly reactive due to its ring strain, making it prone to nucleophilic attack. This can lead to the formation of covalent bonds with DNA, proteins, or other biomolecules, potentially disrupting their normal function. The naphthoquinone moiety can also participate in redox reactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Aziridin-1-yl)-2,4-dinitrobenzamide: Known for its anticancer properties and used in prodrug activation systems.

    Aziridin-1-yl oximes: Studied for their cytotoxic activity and potential as anticancer agents.

    Mitomycin C: A chemotherapeutic agent that also contains an aziridine ring and is used for its antitumor activity.

Uniqueness

2-(Aziridin-1-yl)-3-chloronaphthalene-1,4-dione is unique due to the combination of the aziridine and naphthoquinone moieties, which confer both alkylating and redox properties. This dual functionality makes it a versatile compound for various applications in scientific research and potential therapeutic uses.

Properties

CAS No.

6277-28-7

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

2-(aziridin-1-yl)-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C12H8ClNO2/c13-9-10(14-5-6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H,5-6H2

InChI Key

CENRWQNKDFNADP-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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